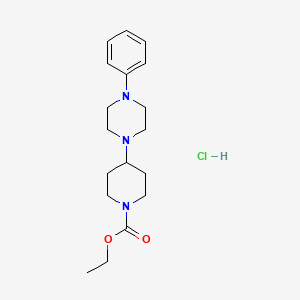![molecular formula C18H25NO4 B5357541 (1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid](/img/structure/B5357541.png)
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It is a member of the fenamate class of NSAIDs and was first synthesized in the 1960s.
Mechanism of Action
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid acid works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and fever. By inhibiting COX, this compound acid reduces the production of prostaglandins, leading to a reduction in pain, fever, and inflammation.
Biochemical and Physiological Effects:
This compound acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in pain, fever, and inflammation. This compound acid has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, this compound acid has been shown to inhibit the growth of cancer cells and induce cell death in vitro.
Advantages and Limitations for Lab Experiments
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid acid has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. This compound acid has been shown to have off-target effects, which can complicate experimental results. Additionally, its effects can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of (1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid acid. One area of research is the development of more selective COX inhibitors that have fewer off-target effects. Another area of research is the use of this compound acid in combination with other drugs for the treatment of cancer and Alzheimer's disease. Additionally, the use of this compound acid in the treatment of other inflammatory diseases, such as rheumatoid arthritis, is an area of ongoing research.
Synthesis Methods
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid acid can be synthesized through a multistep process starting from cyclohexanone. The first step involves the reaction of cyclohexanone with ethyl chloroacetate to form ethyl cyclohexylideneacetate. This intermediate is then reacted with hydrazine to form the corresponding hydrazide. The hydrazide is then reacted with 4-methoxybenzoyl chloride to form the desired product, this compound acid.
Scientific Research Applications
(1-{2-[(4-methoxyphenyl)(methyl)amino]-2-oxoethyl}cyclohexyl)acetic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. This compound acid has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells and induce cell death in vitro. Additionally, this compound acid has been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
properties
IUPAC Name |
2-[1-[2-(4-methoxy-N-methylanilino)-2-oxoethyl]cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-19(14-6-8-15(23-2)9-7-14)16(20)12-18(13-17(21)22)10-4-3-5-11-18/h6-9H,3-5,10-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBARYEVSJRIUFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=O)CC2(CCCCC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-methoxyphenyl)(phenyl)methyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5357459.png)
![2-methyl-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5357466.png)
![2-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5357468.png)
![rel-(4aS,8aR)-6-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5357474.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5357479.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5357486.png)

![2-(1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5357494.png)
![N-(1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidin-4-yl)acetamide](/img/structure/B5357501.png)
![4-[4-(5-bromo-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5357504.png)
![3-(2,4-dimethylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5357516.png)
![1'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5357536.png)
![2-(4-methyl-2-nitrophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5357560.png)
![2-{3-[(1-cyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B5357563.png)